Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
CAS No.: 247037-81-6
Cat. No.: VC0520507
Molecular Formula: C17H15ClFN3O2S
Molecular Weight: 379.8344
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247037-81-6 |
|---|---|
| Molecular Formula | C17H15ClFN3O2S |
| Molecular Weight | 379.8344 |
| IUPAC Name | methyl (4R)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m0/s1 |
| Standard InChI Key | JIQRTJRFRXOOQE-AWEZNQCLSA-N |
| SMILES | CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
| Appearance | Solid powder |
Introduction
Physical and Chemical Properties
Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate possesses distinctive physical and chemical properties that are integral to understanding its behavior in biological systems and its potential applications in pharmaceutical development. These properties are determined by its molecular structure, the nature of its functional groups, and the spatial arrangement of its atoms.
Basic Physical Properties
The basic physical properties of the compound are summarized in the following table:
It is important to note that there appears to be a discrepancy in the reported molecular formula and weight among different sources. While most sources report C16H13ClFN3O2S with a molecular weight of approximately 365.8 g/mol , one source reports C17H15ClFN3O2S with a molecular weight of 379.8344. This discrepancy might be attributed to differences in the interpretation of the compound's structure or potential variations in commercial preparations.
Structural Characteristics
The compound features several key structural elements that define its chemical identity and potential biological activity:
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A dihydropyrimidine core that serves as the central scaffold of the molecule
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A chiral center at the C4 position with R-configuration
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A 2-chloro-4-fluorophenyl substituent at the C4 position
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A thiazolyl group at the C2 position
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A methyl ester group at the C5 position
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A methyl substituent at the C6 position
This unique structural arrangement contributes to the compound's three-dimensional conformation and influences its interactions with biological targets. The presence of multiple aromatic and heterocyclic rings creates a rigid molecular framework with specific electronic distribution patterns that are critical for molecular recognition events .
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